molecular formula C11H11NO2 B14379431 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one CAS No. 88226-26-0

1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one

Katalognummer: B14379431
CAS-Nummer: 88226-26-0
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: IAOLLMKCMGMWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound containing an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from hydroximoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an oxazole ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

88226-26-0

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-[4-(4,5-dihydro-1,2-oxazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H11NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

IAOLLMKCMGMWIV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2=NOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.